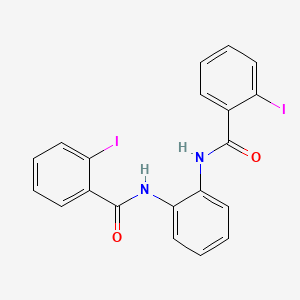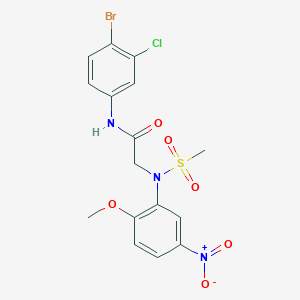![molecular formula C33H24N2O5 B4884067 5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4884067.png)
5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that belongs to the family of isoindole-1,3(2H)-diones. It is commonly known as CBI and has gained significant attention in the scientific community due to its unique properties. CBI has been used in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a drug delivery agent.
作用機序
The mechanism of action of CBI is not well understood. However, studies have shown that CBI can interact with DNA and RNA, leading to changes in their structure and function. CBI can also interact with proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
CBI has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that CBI can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor angiogenesis. CBI has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that CBI can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of using CBI in lab experiments is its fluorescent properties, which allow for easy detection and imaging. CBI is also stable and easy to synthesize. However, one of the limitations of using CBI is its relatively low solubility in water, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of CBI in scientific research. One area of interest is the development of CBI-based drug delivery systems for cancer treatment. Another area of interest is the use of CBI as a fluorescent probe for imaging biological structures and processes. Additionally, further studies are needed to understand the mechanism of action of CBI and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, '5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' or CBI is a unique chemical compound that has gained significant attention in the scientific community due to its properties. CBI has been used in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a drug delivery agent. CBI has also been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. While there are some limitations to using CBI in lab experiments, there are several future directions for its use in scientific research.
合成法
The synthesis of CBI involves a multi-step process that starts with the reaction between 3,4-dimethylbenzaldehyde and malonic acid in the presence of a base to form a β-ketoester. This intermediate is then subjected to a Knoevenagel condensation reaction with 2-nitrobenzaldehyde to form the desired product, CBI. The purity and yield of CBI can be increased by recrystallization and column chromatography.
科学的研究の応用
CBI has been extensively used in scientific research due to its unique properties. One of the most common applications of CBI is as a fluorescent probe. CBI has a high quantum yield and a long fluorescence lifetime, making it an ideal candidate for fluorescence imaging studies. CBI has also been used as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that destroy cancer cells. CBI has also been used as a drug delivery agent due to its ability to form stable complexes with drugs and release them in a controlled manner.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O5/c1-17-5-9-23(13-19(17)3)34-30(37)25-11-7-21(15-27(25)32(34)39)29(36)22-8-12-26-28(16-22)33(40)35(31(26)38)24-10-6-18(2)20(4)14-24/h5-16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGVQMZXQRTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}ethyl)-N-phenyl-1-piperazinecarboxamide](/img/structure/B4883999.png)
![{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4884009.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884013.png)

![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4884024.png)
![ethyl 1-(3-chloro-4-hydroxybenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4884036.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4884041.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B4884056.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4884075.png)
![4-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4884083.png)
![ethyl 7-(trifluoromethyl)-5,6,7,12-tetrahydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carboxylate](/img/structure/B4884086.png)
![N-(2,5-dichlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B4884091.png)